molecular formula C10H15N3O2 B2874830 N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide CAS No. 2305489-21-6

N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide

Cat. No. B2874830
CAS RN: 2305489-21-6
M. Wt: 209.249
InChI Key: BFNIIRGKKMREGM-UHFFFAOYSA-N
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Description

N-(1-Methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide, commonly known as MPA-NPY, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. MPA-NPY belongs to the class of pyrazole derivatives, and it is synthesized through a specific chemical process.

Mechanism of Action

The mechanism of action of MPA-NPY is not fully understood, but studies have suggested that it acts by inhibiting specific enzymes that are involved in cell proliferation and survival. MPA-NPY has been shown to inhibit the activity of AKT and mTOR, which are involved in cell signaling pathways that regulate cell growth and survival.
Biochemical and Physiological Effects:
MPA-NPY has been shown to have several biochemical and physiological effects. In cancer cells, MPA-NPY has been shown to induce apoptosis, inhibit cell proliferation, and reduce the expression of specific genes that are involved in cancer progression. In neurons, MPA-NPY has been shown to protect against oxidative stress-induced damage and reduce inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using MPA-NPY in lab experiments is its high specificity for the enzymes it targets. This specificity allows for precise control over the experimental conditions and reduces the likelihood of off-target effects. However, one limitation of using MPA-NPY is its relatively low solubility in water, which can make it difficult to work with in certain experimental setups.

Future Directions

There are several potential future directions for the study of MPA-NPY. One area of interest is the development of MPA-NPY derivatives with improved solubility and bioavailability. Additionally, further research is needed to fully understand the mechanism of action of MPA-NPY and its potential applications in the treatment of cancer and neurodegenerative diseases. Finally, the development of more efficient and scalable synthesis methods for MPA-NPY will be crucial for its widespread use in scientific research.
Conclusion:
In conclusion, MPA-NPY is a chemical compound that has shown potential applications in various areas of scientific research. Its specificity for specific enzymes, anti-cancer properties, and neuroprotective effects make it an intriguing compound for further study. While there are limitations to its use in lab experiments, the potential future directions for the study of MPA-NPY are promising, and it will be interesting to see how this compound is further developed and utilized in the future.

Synthesis Methods

The synthesis of MPA-NPY involves a multi-step process that requires expertise and precision. The first step involves the preparation of 1-methyl-3-propan-2-yloxypyrazole-4-carboxylic acid, which is then converted into its corresponding acid chloride. The acid chloride is then reacted with prop-2-enamide to yield MPA-NPY. The purity of the final product is crucial, and several purification steps are required to obtain a high-quality sample.

Scientific Research Applications

MPA-NPY has shown potential applications in various areas of scientific research. One of the primary areas of interest is its potential as a therapeutic agent for the treatment of cancer. Studies have shown that MPA-NPY has anti-cancer properties and can induce apoptosis in cancer cells. Additionally, MPA-NPY has been investigated for its potential as a neuroprotective agent, as it has been shown to protect neurons from oxidative stress-induced damage.

properties

IUPAC Name

N-(1-methyl-3-propan-2-yloxypyrazol-4-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-5-9(14)11-8-6-13(4)12-10(8)15-7(2)3/h5-7H,1H2,2-4H3,(H,11,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNIIRGKKMREGM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=NN(C=C1NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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